molecular formula C13H15NO2 B13205497 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13205497
M. Wt: 217.26 g/mol
InChI Key: XBJDXXMUGJHRQV-UHFFFAOYSA-N
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Description

8-(2-Hydroxyphenyl)-6-azaspiro[34]octan-5-one is a spirocyclic compound that features a unique structure combining a hydroxyphenyl group and an azaspirooctane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyphenyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the hydroxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2-Hydroxyphenyl)-6-azaspiro[3

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides structural rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-5-one: Shares the spirocyclic core but lacks the hydroxyphenyl group.

    2,5-Diphenyl-1,3-oxazoline: Features a different heterocyclic core but has phenyl substituents.

Uniqueness

8-(2-Hydroxyphenyl)-6-azaspiro[34]octan-5-one is unique due to the presence of both the hydroxyphenyl group and the azaspirooctane core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H15NO2/c15-11-5-2-1-4-9(11)10-8-14-12(16)13(10)6-3-7-13/h1-2,4-5,10,15H,3,6-8H2,(H,14,16)

InChI Key

XBJDXXMUGJHRQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC=C3O

Origin of Product

United States

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